molecular formula C7H15NO B1531665 trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol CAS No. 1845092-26-3

trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol

Cat. No.: B1531665
CAS No.: 1845092-26-3
M. Wt: 129.2 g/mol
InChI Key: ALBDFGARCOPRPM-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol is a cyclobutane-derived organic compound featuring a hydroxyl group and a propan-2-ylamino substituent in a trans-configuration. Its molecular formula is C₇H₁₅NO, with a calculated molecular weight of 129.20 g/mol. This compound’s structure suggests utility as an intermediate in organic synthesis, particularly in pharmaceutical research, where strained rings and functionalized amines are often leveraged for bioactive molecule design.

Properties

IUPAC Name

(1R,2R)-2-(propan-2-ylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5(2)8-6-3-4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBDFGARCOPRPM-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H]1CC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Method via Catalytic Hydrogenation of Cyclobutanone Oximes

One of the most documented and efficient methods involves the catalytic hydrogenation of trans-2-oximido-cyclobutanone derivatives. This method is notable for its high yield, environmental friendliness, and operational simplicity.

Process Description:

  • Starting materials: trans-2-oximido-cyclobutanone derivative and anhydrous methanol as solvent.
  • Catalyst: Raney nickel, with particle size preferably between 40–300 mesh to optimize surface area and catalytic activity.
  • Reaction conditions:
    • The mixture is placed in a pressurized vessel.
    • The system is purged with nitrogen to remove oxygen.
    • Hydrogen gas is slowly introduced, maintaining pressure between 0.2–1.0 MPa (preferably 0.4–0.8 MPa).
    • Temperature is controlled between 20–40 °C, typically around 28–30 °C.
    • Reaction time ranges from 6 to 12 hours until hydrogen uptake ceases, indicating completion.
  • Post-reaction processing:
    • Catalyst is filtered off.
    • Methanol is removed under reduced pressure (vacuum distillation at 60–85 °C).
    • Crystallization is induced by cooling and addition of ethyl acetate.
    • The product is isolated by filtration and drying.

Advantages:

  • High overall yield (~88%) and high purity (>99%).
  • Avoidance of strong acids or bases reduces hazardous waste.
  • Mild conditions preserve stereochemistry and reduce side products.
  • Scalable for industrial production.

Representative Data Table:

Parameter Range / Value Notes
Catalyst (Raney nickel) 0.005–0.05 weight ratio Optimal 0.01–0.03
Solvent (anhydrous methanol) 5–8 times weight ratio Typically 6–7
Temperature 20–40 °C Commonly ~28–30 °C
Hydrogen pressure 0.2–1.0 MPa Preferably 0.4–0.8 MPa
Reaction time 6–12 hours ~7–9 hours typical
Yield ~88% Based on isolated product
Product purity >99% By chromatographic methods

Example from Literature:

A 500 mL pressurized vessel charged with 60 g trans-2-oximido-cyclobutanone, 360 g anhydrous methanol, and 2 g Raney nickel was stirred and heated to 28 °C. After nitrogen purging, hydrogen was introduced to maintain 0.4–0.5 MPa. After 7 hours, hydrogen uptake ceased. The catalyst was filtered off, methanol removed under vacuum, and the product crystallized from ethyl acetate to yield 49.8 g of trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol with 99.2% purity and 88.1% yield.

Alternative Synthetic Routes: Photocycloaddition and Enantioselective Approaches

While the hydrogenation of oximes is the most direct method, other synthetic routes involving cyclobutane ring construction have been explored, particularly in the context of complex natural product synthesis.

  • Intramolecular [2+2] Photocycloaddition:

    • Employed to form cyclobutane rings with high stereocontrol.
    • Chiral Lewis acid catalysts can enable enantioselective formation of cyclobutanes.
    • Photocycloaddition of enone substrates leads to cyclobutane intermediates, which can be further functionalized to introduce amino and hydroxyl groups.
    • This method is more complex and used primarily in total synthesis of natural products rather than straightforward preparation of this compound.
  • Bio-inspired and Microwave-assisted Methods:

    • Recent advances include microwave irradiation to accelerate reactions and improve yields.
    • Use of keto acid or keto-ester substrates under microwave conditions with acid catalysis has shown efficient conversion to cyclobutane derivatives.
    • However, these methods are less documented for the specific target compound and may require further optimization.

Comparative Analysis of Preparation Methods

Aspect Catalytic Hydrogenation of Oxime Photocycloaddition Approaches Microwave-assisted Cyclobutane Synthesis
Starting Material trans-2-oximido-cyclobutanone Enone or diene substrates Keto acid/ester substrates
Reaction Conditions Mild temp (20–40 °C), H2, Raney Ni UV light, chiral catalysts Microwave irradiation, acid catalysis
Stereoselectivity High (trans configuration) High, but complex control needed Moderate, dependent on substrate
Yield High (~88%) Variable, often moderate to high High conversion reported (up to 100%)
Scalability Industrially feasible Mostly lab-scale, complex setup Potentially scalable with optimization
Environmental Impact Low (no strong acids/bases) Moderate (photochemical energy use) Moderate (energy input, acid use)

Summary and Recommendations

The preparation of this compound is most efficiently and reliably achieved via catalytic hydrogenation of the corresponding trans-2-oximido-cyclobutanone derivative using Raney nickel in anhydrous methanol under mild hydrogen pressure and temperature. This method provides high yield, excellent stereochemical control, and is environmentally benign, making it suitable for both laboratory and industrial scale synthesis.

Alternative methods such as photocycloaddition and microwave-assisted synthesis offer interesting routes for cyclobutane ring construction but are less direct or established for this specific compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols with different substituents.

    Substitution: It can participate in substitution reactions where the hydroxyl or amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry: trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol is used as a building block in organic synthesis

Biology: In biological research, this compound may be used to study the effects of cyclobutane derivatives on biological systems. It can serve as a model compound to investigate the interactions of similar structures with biological targets.

Medicine: Potential medicinal applications include the development of new drugs with specific biological activities. The compound’s structure may be modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol, differing in ring size, substituent groups, or functional moieties. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Type Key Applications References
This compound C₇H₁₅NO 129.20 4-membered Propan-2-yl amino Pharmaceutical synthesis N/A
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 5-membered Butan-2-yl amino Pharma, agrochemicals
Trans-2-[(2-phenylethyl)amino]cyclobutan-1-ol C₁₂H₁₇NO 191.27 4-membered 2-Phenylethyl amino Research applications
trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol Not specified ~215 (estimated) 4-membered Propan-2-yloxypropyl amino Material science (inferred)

Ring Size and Reactivity

  • Cyclobutane vs. Cyclopentane: The target compound’s 4-membered ring confers higher strain and reactivity compared to 1-(1-Aminobutan-2-yl)cyclopentan-1-ol’s 5-membered ring . Cyclobutanol derivatives are more prone to ring-opening reactions, which can be advantageous in synthesizing linear intermediates.
  • Stability : Cyclopentane-based analogues (e.g., Compound A) exhibit greater conformational stability, making them preferable for applications requiring prolonged shelf-life .

Substituent Effects

  • Ether-Containing Substituent (Compound C) : The propan-2-yloxypropyl group introduces an ether oxygen, improving polarity and hydrogen-bonding capacity compared to the target compound’s simpler isopropyl group . This could expand utility in material science, where solubility and polymer compatibility are critical.
  • Branched vs. Linear Chains : The target compound’s propan-2-yl group offers steric hindrance that may slow metabolic degradation, whereas Compound A’s butan-2-yl chain provides longer alkyl spacing for hydrophobic interactions .

Biological Activity

Trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol is a cyclobutane derivative that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structural characteristics suggest potential interactions with various biological targets, making it a subject of investigation for its pharmacological properties.

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance biological activity.

Reaction Type Description Common Reagents
OxidationConverts hydroxyl groups to ketones or aldehydesPotassium permanganate, Chromium trioxide
ReductionForms amines or alcohols from the compoundLithium aluminum hydride, Sodium borohydride
SubstitutionReplaces hydroxyl or amino groups with other functional groupsHalogens, Nucleophiles

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The compound is believed to modulate the activity of these biological targets, leading to various physiological effects. The specific pathways and targets depend on the compound's structural modifications and the context of its application.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as hypertension and cancer.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to pain, inflammation, or other physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Study 1: Anticancer Potential

A study explored the effects of cyclobutane derivatives on cancer cell lines. This compound was tested for its ability to induce apoptosis in breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that this compound may have potential as an anticancer agent .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of cyclobutane derivatives. In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, possibly through its antioxidant activity .

Comparative Analysis

To understand the relative efficacy of this compound, it is useful to compare it with similar compounds:

Compound Biological Activity
Trans-2-{[4-(propan-2-yl)phenyl]amino}cyclobutan-1-olEnhanced enzyme inhibition compared to the base compound
Trans-2-{[1-Hydroxypropan-2-yl]amino}cyclobutan-1-olGreater receptor binding affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol with high stereochemical purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a cyclobutan-1-ol derivative and a propan-2-ylamine under controlled conditions. Key steps include:

  • Cyclobutane Ring Formation : [2+2] cycloaddition of alkenes (e.g., ethylene derivatives) to construct the strained cyclobutane ring .
  • Amination : Reaction of 2-bromocyclobutan-1-ol with isopropylamine in anhydrous THF at 60°C to introduce the amino group .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the trans isomer.
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of bromocyclobutan-1-ol to amine) and reaction time (12–24 hours) improves yield (typically 60–75%) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Compare coupling constants (J1,2J_{1,2}) in 1^1H NMR; trans isomers exhibit larger JJ values (~8–10 Hz) due to dihedral angle differences vs. cis isomers (~4–6 Hz) .
  • X-ray Crystallography : Definitive proof of trans configuration via crystal structure analysis .
  • Chiral HPLC : Separation using a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce elimination byproducts .
  • Temperature Control : Maintain reaction temperatures below 70°C to prevent cyclobutane ring opening .
  • Catalyst Use : Add KI (10 mol%) to enhance nucleophilic substitution efficiency and suppress SN1 pathways .
  • Table : Common Side Reactions and Mitigation
Side ReactionMitigation Strategy
Ring-opening eliminationLower temperature (<60°C)
Cis isomer formationUse bulky bases (e.g., DBU) to favor trans selectivity

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Incubate the compound with human liver microsomes and monitor CYP3A4/2D6 activity via probe substrates (e.g., midazolam or dextromethorphan). Competitive inhibition is indicated by increased KmK_m values .
  • Metabolic Stability : Assess half-life (t1/2t_{1/2}) in microsomal preparations; hydroxylation at the cyclobutane ring (C3 position) is a major metabolic pathway .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to CYP active sites, highlighting hydrophobic interactions with isopropyl groups .

Q. What structural modifications enhance the neuroprotective activity of this compound analogs?

  • Methodological Answer :

  • SAR Studies : Compare analogs with substituents like:
  • Fluorine at C3 : Increases blood-brain barrier penetration (logP reduction by 0.5 units) .
  • Methoxyethyl group : Enhances antioxidant activity (IC50_{50} for ROS scavenging: 12 µM vs. 25 µM for parent compound) .
  • In Vivo Models : Test modified analogs in rodent ischemia-reperfusion models; measure infarct volume reduction via MRI .

Data Contradiction Analysis

Q. Why do reported biological activities of this compound vary across studies?

  • Methodological Answer :

  • Purity Discrepancies : Impurities (e.g., cis isomers) at >5% levels can skew IC50_{50} values in enzyme assays .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or serum concentrations (e.g., 2% vs. 10% FBS) alter compound efficacy .
  • Solution : Standardize protocols (e.g., USP guidelines) and validate purity via LC-MS (>98% by area under the curve) .

Comparative Analysis

Q. How does the trans configuration influence reactivity compared to cis isomers?

  • Methodological Answer :

  • Kinetic Studies : Trans isomers undergo slower oxidation (e.g., with KMnO4_4) due to steric hindrance from the isopropyl group (ktransk_{trans}: 0.15 M1^{-1}s1^{-1} vs. kcisk_{cis}: 0.35 M1^{-1}s1^{-1}) .
  • Thermodynamic Stability : Trans isomers are more stable (ΔG\Delta G difference: ~2.1 kcal/mol) due to reduced ring strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.